Fenoxaprop-ethyl, (-)-

Description

Degradation Kinetics and Persistence in Environmental Media

The persistence of Fenoxaprop-ethyl (B166152) in the environment is relatively low as it undergoes several degradation processes.

The hydrolysis of Fenoxaprop-ethyl is significantly influenced by the pH of the aquatic environment. The degradation kinetics follow first-order kinetics and are strongly dependent on pH values. nih.govacs.org It is relatively stable in neutral media but degrades rapidly in both acidic and alkaline conditions. nih.govacs.org

Under acidic conditions (pH 4 and 5), the primary degradation pathway involves the cleavage of the benzoxazolyl-oxy-phenyl ether linkage. This process results in the formation of two main products: ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). nih.govacs.org

Conversely, in basic conditions (pH 8, 9, and 10), the breakdown of the ester bond is the dominant degradation route, leading to the formation of the herbicidally active fenoxaprop (B166891) acid (FA). nih.govacs.org In neutral environments (pH 6 and 7), both degradation pathways occur concurrently. nih.gov

Studies have shown that at a pH of 4.0, the half-life of Fenoxaprop-ethyl is 3.2 days, while at a pH of 10.0, it is significantly shorter at 0.07 days. acs.org In contrast, at a pH of 6.0, the half-life is much longer, at 19 days, indicating that the degradation is approximately 6-fold faster at pH 4.0 and 270-fold faster at pH 10.0 than in a neutral environment. acs.org Another study noted that hydrolysis was slow at pH 6.1 and 7.4 but rapid at pH 9.1, with a half-life of only 8.3 hours. oup.com

Table 1: pH-Dependent Hydrolysis of Fenoxaprop-ethyl

| pH | Half-Life | Primary Degradation Products |

|---|---|---|

| 4.0 | 3.2 days | Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP), 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) |

| 5.0 | - | EHPP, CDHB |

| 6.0 | 19 days | Fenoxaprop acid (FA), EHPP, CDHB |

| 7.0 | Stable | FA, EHPP, CDHB |

| 8.0 | - | FA |

| 9.0 | 8.3 hours | FA |

Note: The table is compiled from multiple sources and "-" indicates that a specific value was not provided in the cited literature.

Photodegradation is another significant pathway for the dissipation of Fenoxaprop-ethyl in the environment. rroij.com Under solar irradiation, Fenoxaprop-ethyl can undergo photolysis, and this process can be significantly enhanced by the presence of substances like acetone. nih.govacs.org

The photodegradation process leads to the formation of several photoproducts through various reactions, including rearrangement, de-esterification, dechlorination, photohydrolysis, and the breakdown of ether linkages. nih.govacs.org Identified photoproducts include 6-chlorobenzoxazolinone, ethyl 2-(4-hydroxyphenoxy)propanoate, and 2-(4-hydroxyphenoxy)propanoic acid. oup.com

Research has shown that the photolysis half-life of Fenoxaprop-ethyl in sterile, distilled water is 269.19 hours. oup.com However, in field water, a combination of microbial and photochemical reactions results in a much shorter half-life of 29.2 hours. oup.com One of the main transformation products, 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP), is resistant to photodegradation at wavelengths greater than 290 nm. acs.org

Fenoxaprop-ethyl dissipates rapidly in both soil and water. oup.com In field conditions, the half-life in water is less than 4 hours, and soil residues can become undetectable within 6 days. oup.com The degradation pattern in soil involves the de-esterification of Fenoxaprop-p-ethyl (B1329639) to its corresponding acid, fenoxaprop-p (B40489), followed by further degradation to 4-(6-chloro-2-benzoxazolyloxy)phenol and chlorobenzoxazolone, and ultimately to carbon dioxide. regulations.gov This de-esterification is a result of both abiotic and microbially-mediated hydrolysis. regulations.gov

Under field conditions, the dissipation of Fenoxaprop-p-ethyl in soil follows first-order kinetics, with reported half-lives ranging from 1.45 to 2.30 days. nih.govresearchgate.net Its metabolite, fenoxaprop acid, is more persistent, with a half-life of over 30 days. nih.govresearchgate.net In anaerobic soil metabolism studies, Fenoxaprop-ethyl degraded with a half-life of about a day in flooded loamy sand and sandy loam soils. epa.gov The major degradates in this anaerobic environment were 2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy] propionic acid and 6-chloro-2,3-dihydrobenzoxazol-2-one. epa.gov

Table 2: Dissipation of Fenoxaprop-ethyl in Soil

| Soil Condition | Half-Life of Fenoxaprop-ethyl | Half-Life of Fenoxaprop acid |

|---|---|---|

| Field Conditions | 1.45 - 2.30 days | > 30 days |

| Anaerobic (flooded loamy sand and sandy loam) | ~ 1 day | - |

Note: The table is compiled from multiple sources and "-" indicates that a specific value was not provided in the cited literature.

The degradation of Fenoxaprop-ethyl in soil is influenced by various factors, including soil pH and water content. royalsocietypublishing.orgresearchgate.net Soil pH plays a significant role in both the chemical and enzymatic hydrolysis of the compound. nih.gov In acidic soils (pH 4.4-4.5), about 25% of the applied Fenoxaprop-ethyl was recovered as fenoxaprop acid after 20 hours, compared to 55% in neutral soils (pH 6.8-6.9). nih.govusda.gov This indicates that enzymatic de-esterification is more favorable in neutral to slightly alkaline conditions. usda.gov

Soil water content also affects the degradation rate. In soils with high water content, Fenoxaprop-ethyl is almost completely converted to fenoxaprop acid within 24 hours. royalsocietypublishing.orgresearchgate.net Conversely, low water content can slow down this degradation process. royalsocietypublishing.orgresearchgate.net In sediment, hydrolysis is the main degradation pathway, and the rate increases with higher water content. researchgate.net The presence of microorganisms also plays a crucial role in the enantioselective degradation of Fenoxaprop-ethyl. researchgate.net

Environmental Transport and Distribution

The potential for Fenoxaprop-ethyl to move within the environment is an important aspect of its environmental risk assessment.

Based on its physicochemical properties, Fenoxaprop-ethyl is not expected to leach to groundwater. herts.ac.uk It is considered to be slightly mobile in various soil types, including loamy sand and silt loam soils, as well as in aquatic sediment. epa.gov The organic carbon-water partitioning coefficient (Koc) for Fenoxaprop-ethyl is reported to be 6800, which indicates that it binds moderately to soil. oup.com This moderate binding, coupled with its rapid dissipation, contributes to its low potential for leaching. herts.ac.ukepa.gov

Structure

2D Structure

3D Structure

Properties

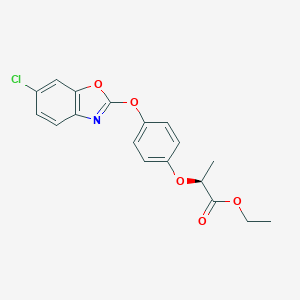

IUPAC Name |

ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKBPHSEKWERTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO5 | |

| Record name | FENOXAPROP ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032392 | |

| Record name | Fenoxaprop-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Coarse light beige to brown powder. Selective herbicide., Colorless solid; [HSDB] Light beige to brown solid; [CAMEO] | |

| Record name | FENOXAPROP ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoxaprop-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C @ 100 pa | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility @ 20 °C: >0.5% in hexane; >1% in cyclohexane, ethanol, 1-octanol; >20%in ethyl acetate; >30% in toluene; >50% in acetone; solubility in water @ 25 °C: 0.9 mg/l | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 0.19 X 10-5 Pa @ 20 °C | |

| Record name | Fenoxaprop-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid | |

CAS No. |

66441-23-4, 113776-20-8 | |

| Record name | FENOXAPROP ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoxaprop-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66441-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxaprop-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066441234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxaprop-ethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenoxaprop-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-[4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (2S)-(+)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXAPROP-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U20WEM458 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

84-85 °C | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Research on Fenoxaprop Ethyl Action

Elucidation of Acetyl-CoA Carboxylase (ACCase) Inhibition in Sensitive Organisms

The primary mode of action of Fenoxaprop-ethyl (B166152) is the targeted inhibition of the ACCase enzyme, which is pivotal for de novo fatty acid biosynthesis in plants. scirp.org This enzyme facilitates the carboxylation of acetyl-CoA to produce malonyl-CoA, a fundamental building block for the synthesis of lipids. scirp.orgsemanticscholar.org

Molecular Interactions with ACCase Active Site

Computational analyses, including molecular docking and dynamics simulations, have been employed to understand the interaction between Fenoxaprop-P-ethyl (B1329639) and the ACCase active site. researchgate.netpnrjournal.com These studies indicate that the herbicide binds to a specific location within the active site of the enzyme. researchgate.netpnrjournal.com

Molecular docking models have shown a strong interaction between Fenoxaprop-P-ethyl and the ACCase protein. researchgate.net Specific amino acid residues within the active site play a crucial role in this binding. For instance, in the 3jzf protein model, key interactions include hydrophobic bonds with HIS_209, hydrogen bonds with GLN_233 and GLN_237, and water bridges with HIS_236. pnrjournal.com ARG_292 also contributes to a stable interaction. pnrjournal.com In contrast, interactions with the 3jzi protein model, particularly with ASP_382, are considered less stable. pnrjournal.com Molecular dynamics simulations have further confirmed that the ligand remains attached to the receptor's binding site for a significant duration. researchgate.net

Impact on Fatty Acid Biosynthesis Pathways

By inhibiting ACCase, Fenoxaprop-ethyl effectively blocks the initial committed step of fatty acid synthesis. scirp.orgherts.ac.uk This disruption prevents the formation of malonyl-CoA, thereby halting the entire downstream pathway of fatty acid production. scirp.orgsemanticscholar.org The lack of these essential building blocks directly impacts the plant's ability to produce the lipids required for various cellular functions. ontosight.ai

Disruption of Lipid Metabolism and Cell Membrane Formation

The inhibition of fatty acid biosynthesis leads to a cascade of events that ultimately prove lethal to the susceptible plant. The primary consequence is the disruption of lipid metabolism, which is critical for the formation and maintenance of cell membranes. ontosight.aicambridge.org Without a sufficient supply of new lipids, the plant cannot build or repair its cell membranes, leading to a loss of cellular integrity and eventual cell death. ontosight.ai This is particularly evident in the meristematic tissues where rapid cell division and growth occur. semanticscholar.org

Comparative Studies of Stereoisomeric Activity at the Target Site

Fenoxaprop-ethyl is a chiral molecule, existing as two stereoisomers (enantiomers): the R-enantiomer (Fenoxaprop-P-ethyl) and the S-enantiomer. Research has consistently shown that the herbicidal activity is almost exclusively associated with the R-enantiomer. ontosight.ai

Studies comparing the inhibitory effects of the two enantiomers on ACCase have revealed a significant difference in their activity. The R-enantiomer generally exhibits 5 to 10 times higher ACCase inhibition than the S-enantiomer. The S-enantiomer is often considered biologically inert in terms of its herbicidal effect. This enantiomer-specific activity is a key characteristic of aryloxyphenoxypropionate herbicides. The herbicidally inactive S-enantiomer has been observed to degrade faster in some environmental conditions. researchgate.net

The differential activity between the enantiomers highlights the highly specific nature of the interaction between the herbicide and the ACCase active site. The three-dimensional structure of the R-enantiomer allows for a much more effective binding to the enzyme, leading to potent inhibition, while the S-enantiomer does not fit as effectively into the active site.

Metabolic and Degradation Pathways of Fenoxaprop Ethyl in Biological Systems

Enzymatic Biotransformation in Plants

In plants, fenoxaprop-ethyl (B166152) undergoes a series of enzymatic transformations that lead to its detoxification. oup.com This metabolic process is a key factor in the selectivity of the herbicide, allowing tolerant crops to survive its application while susceptible weeds are controlled. jircas.go.jp The primary metabolic route involves hydrolysis, conjugation reactions, and the activity of specific enzyme systems.

Hydrolysis to Fenoxaprop (B166891) Acid

The initial and most significant metabolic step in plants is the rapid hydrolysis of the ethyl ester bond of fenoxaprop-ethyl. researchgate.netfao.org This reaction is catalyzed by esterase enzymes and results in the formation of its corresponding carboxylic acid, fenoxaprop acid. researchgate.netepa.gov Fenoxaprop acid is the herbicidally active form of the molecule. researchgate.netfao.org

This hydrolysis occurs swiftly within plant tissues. epa.gov Studies have shown that fenoxaprop-ethyl degrades rapidly, with its metabolite, fenoxaprop acid, being detected within hours after treatment. researchgate.net The rate of this conversion can vary between plant species and even between different populations of the same species, which can contribute to differences in susceptibility. researchgate.net

Conjugation Reactions (e.g., Glutathione (B108866), Cysteine)

Following hydrolysis, the active fenoxaprop acid can undergo conjugation reactions, which is a major detoxification pathway in tolerant plants. jircas.go.jp These reactions involve the attachment of endogenous molecules, such as glutathione or cysteine, to the herbicide molecule, rendering it non-toxic. sci-hub.se

Glutathione S-transferases (GSTs) are key enzymes that catalyze the conjugation of glutathione to fenoxaprop-ethyl or its metabolites. researchgate.nettandfonline.com This process leads to the cleavage of the ether bond and the formation of a glutathione conjugate of 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). sci-hub.se In wheat, it has been observed that hydroxymethylglutathione, in addition to glutathione, is used in the detoxification of fenoxaprop. tandfonline.com Subsequent processing of these glutathione conjugates can lead to the formation of cysteine and other polar metabolites. sci-hub.seacs.org

The ability of a plant to efficiently carry out these conjugation reactions is a critical determinant of its tolerance to fenoxaprop-ethyl. jircas.go.jp

Role of Cytochrome P450 Monooxygenases in Metabolism

Cytochrome P450 monooxygenases (P450s) are another crucial family of enzymes involved in the metabolism and detoxification of fenoxaprop-ethyl in plants. researchgate.netnih.gov These enzymes are known to catalyze a wide range of oxidative reactions. mdpi.com

In the context of fenoxaprop-ethyl metabolism, P450s can contribute to the detoxification process, and enhanced P450 activity has been linked to herbicide resistance in some weed species. nih.govmdpi.com For instance, in certain resistant weed populations, increased levels and activity of P450s have been observed following treatment with fenoxaprop-P-ethyl (B1329639). nih.govresearchgate.net The use of P450 inhibitors, such as piperonyl butoxide (PBO), can synergize the effect of fenoxaprop-P-ethyl in tolerant plants, further confirming the role of these enzymes in its metabolism. nih.govresearchgate.net

The specific P450 enzymes involved can vary between plant species, contributing to the differential selectivity of the herbicide. nih.gov

Investigation of Glutathione S-Transferases in Detoxification

Glutathione S-transferases (GSTs) play a well-established role in the detoxification of fenoxaprop-ethyl in various plant species. researchgate.nettandfonline.com These enzymes facilitate the conjugation of glutathione to the herbicide, a key step in rendering it non-phytotoxic. jircas.go.jp

In tolerant plants like wheat, the detoxification of fenoxaprop-P-ethyl is mediated by GSTs, which catalyze its conjugation with glutathione. researchgate.net This leads to the formation of metabolites through ester hydrolysis and GST-mediated cleavage. researchgate.net The level of GST activity can be a determining factor in a plant's ability to tolerate the herbicide. scielo.br However, the correlation between GST activity and fenoxaprop-p-ethyl detoxification is not always direct, suggesting the involvement of other metabolic pathways. scielo.brresearchgate.net

Safeners, which are chemicals used to protect crops from herbicide injury, can enhance the activity of GSTs, thereby increasing the rate of herbicide detoxification. nih.govresearchgate.net For example, the safener fenchlorazole (B171862) ethyl has been shown to enhance the levels of tau class GST isoenzymes that are active in detoxifying fenoxaprop ethyl. nih.gov

Formation of Polar Metabolites

The metabolic processes of hydrolysis and conjugation ultimately lead to the formation of various polar metabolites of fenoxaprop-ethyl. acs.orgacs.org These metabolites are generally more water-soluble and less toxic than the parent compound. sci-hub.se

Following the initial hydrolysis to fenoxaprop acid, subsequent enzymatic reactions, including conjugation with glutathione and cysteine, result in a variety of polar compounds. sci-hub.seacs.org In some plant metabolism studies, a significant portion of the total radioactivity from labeled fenoxaprop-ethyl was found as unidentified polar compounds. epa.gov

The main degradation products often include 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), which can be further conjugated, and 2-(4-hydroxyphenoxy)propionic acid. nih.govacs.org The formation of these polar metabolites is a clear indication of the plant's ability to detoxify the herbicide. sci-hub.se

Microbial Degradation in Environmental Compartments

In the environment, microorganisms play a crucial role in the degradation of fenoxaprop-ethyl in soil and water. nih.govresearchgate.net Microbial degradation is a primary pathway for the dissipation of this herbicide from the environment. researchgate.net

The main microbial degradation pathway is the hydrolysis of fenoxaprop-ethyl to its active metabolite, fenoxaprop acid. nih.govresearchgate.net This process can occur relatively quickly, with half-lives of less than a day observed in some studies. nih.govresearchgate.net The subsequent degradation of fenoxaprop acid is generally slower. nih.govresearchgate.net

Several bacterial strains have been identified that can utilize fenoxaprop-p-ethyl as a carbon source and degrade it. nih.gov For example, a strain of Alcaligenes sp. has been shown to effectively degrade fenoxaprop-p-ethyl. nih.gov Studies with Pseudomonas strains have demonstrated that they can hydrolyze fenoxaprop-ethyl to fenoxaprop acid and further metabolize it into various products, including CDHB and 2-(4-hydroxyphenoxy)propionic acid. acs.org The degradation process is often enantioselective, with microorganisms preferentially degrading one enantiomer over the other. nih.govresearchgate.net

The rate of microbial degradation can be influenced by environmental factors such as water content, with higher water content in sediment generally accelerating the degradation of fenoxaprop-ethyl. nih.govresearchgate.net

Data Tables

Table 1: Key Enzymes in Fenoxaprop-ethyl Metabolism

| Enzyme Class | Role in Metabolism | Key Findings |

| Esterases | Hydrolysis of fenoxaprop-ethyl to the active fenoxaprop acid. researchgate.netepa.gov | This is the initial and rapid metabolic step in plants. researchgate.netresearchgate.net |

| Glutathione S-Transferases (GSTs) | Detoxification through conjugation with glutathione. researchgate.nettandfonline.com | Leads to the formation of non-toxic conjugates. sci-hub.se Activity can be enhanced by safeners. nih.gov |

| Cytochrome P450 Monooxygenases | Oxidative metabolism and detoxification. researchgate.netnih.gov | Enhanced activity can confer herbicide resistance in weeds. mdpi.comresearchgate.net |

Table 2: Major Metabolites of Fenoxaprop-ethyl in Biological Systems

| Metabolite | Formation Pathway | Significance |

| Fenoxaprop Acid | Hydrolysis of the ethyl ester bond of the parent compound. researchgate.netepa.gov | The herbicidally active form of the molecule. researchgate.netfao.org |

| 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) | Cleavage of the ether linkage in fenoxaprop acid. nih.govacs.org | A common degradation product found in both plants and microbial systems. nih.govacs.org |

| Glutathione and Cysteine Conjugates | Conjugation of fenoxaprop acid or its metabolites with glutathione or cysteine. sci-hub.seacs.org | Represents a major detoxification pathway, resulting in polar, non-toxic metabolites. jircas.go.jpsci-hub.se |

| 2-(4-hydroxyphenoxy)propionic acid | Cleavage of the ether linkage. acs.org | A metabolite formed during microbial degradation. acs.org |

Hydrolytic Processes by Microorganisms (e.g., Pseudomonas strains)

Microorganisms, particularly soil bacteria, play a pivotal role in the initial breakdown of Fenoxaprop-ethyl. Strains of Pseudomonas, for instance, have been extensively studied for their ability to hydrolyze this herbicide. acs.orgacs.org The primary hydrolytic pathway involves the cleavage of the ester bond of Fenoxaprop-ethyl, leading to the formation of its corresponding acid, Fenoxaprop acid (FA). acs.orgusda.gov This de-esterification is a rapid process, often completed within days in the presence of viable microbial populations. acs.org

Studies using Pseudomonas fluorescens have demonstrated that resting cells can quickly hydrolyze Fenoxaprop-ethyl to Fenoxaprop acid. acs.orgacs.org However, the subsequent cleavage of the ether bond proceeds at a much slower rate. acs.org The nutritional status of the microorganisms significantly influences the transformation products. For example, when grown in a nutrient-rich medium like tryptic soy broth, P. fluorescens cultures completely hydrolyzed Fenoxaprop-ethyl to Fenoxaprop acid within five days. acs.org In contrast, in minimal media with glucose, the hydrolysis to FA was significantly reduced or even undetected in some strains. acs.org

Identification of Specific Microbial Degradation Products

The microbial metabolism of Fenoxaprop-ethyl results in several identifiable degradation products. The most prominent of these is Fenoxaprop acid (FA) , formed through the hydrolysis of the ethyl ester linkage. acs.orgusda.govijrpr.com Another significant metabolite is 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) , which is formed through the cleavage of the ether bond. acs.orgusda.govoup.com

Under specific microbial and nutritional conditions, other metabolites have been identified. For instance, in cultures of P. fluorescens, 2-(4-hydroxyphenoxy)propionic acid (HPP) was found to accumulate. acs.orgoup.com Additionally, polar metabolites, including cysteine and glycylcysteine (B1277782) conjugates of Fenoxaprop-ethyl or Fenoxaprop acid, have been detected. acs.org In some instances, hydroquinone (B1673460) has been identified as a degradation product. acs.org A bacterium, Alcaligenes sp. H, has been shown to produce at least five distinct degradation products from Fenoxaprop-p-ethyl. nih.govakjournals.com

The degradation pathways of Fenoxaprop-p-ethyl by microorganisms can be summarized as follows:

Hydrolysis: Fenoxaprop-p-ethyl → Fenoxaprop acid (FA) + Ethanol researchgate.net

Ether Bond Cleavage: Fenoxaprop-p-ethyl → 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) + Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) researchgate.netnih.gov

Further Degradation: Fenoxaprop acid (FA) → 2-(4-hydroxyphenoxy)propanoic acid (HPPA) + 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) researchgate.net

Impact of Environmental Factors on Microbial Degradation Kinetics

The rate of microbial degradation of Fenoxaprop-ethyl is significantly influenced by various environmental factors.

pH: The pH of the environment plays a crucial role in both the chemical stability and the microbial de-esterification of Fenoxaprop-ethyl. usda.gov Below pH 4.6, rapid non-enzymatic hydrolysis of the ether linkage occurs. usda.gov Enzymatic hydrolysis of Fenoxaprop-ethyl to Fenoxaprop acid by bacterial extracts, such as those from P. fluorescens, is optimal in a neutral to slightly alkaline pH range (7.6-8.6) and is significantly inhibited at a more acidic pH of 5.6. usda.gov In basic conditions (pH 8-10), the formation of Fenoxaprop acid via the breakdown of the ester bond is the predominant pathway. nih.govresearchgate.net

Nutrient Availability: As mentioned earlier, the nutritional environment greatly affects the metabolic route. In nutrient-rich conditions, hydrolysis to Fenoxaprop acid is favored, while in minimal media, ether bond cleavage can become more prominent. acs.org

Temperature: The degradation rate is also temperature-dependent. For instance, the bacterium Rhodococcus sp. T1, which efficiently degrades Fenoxaprop-ethyl, exhibits optimal degradation at 30°C. oup.com

Biochar Amendment: The presence of biochar in soil can influence the degradation of Fenoxaprop-ethyl and its metabolite, Fenoxaprop. Biochar has been shown to restrain the formation and promote the dissipation of Fenoxaprop. nih.gov The half-life of Fenoxaprop was significantly shorter in biochar-amended soil compared to control soil. nih.gov

Metabolite Analysis and Identification in Biological Matrices

The analysis of biological samples reveals the presence of key metabolites, confirming the degradation pathways of Fenoxaprop-ethyl.

Fenoxaprop Acid (FA) Formation and Subsequent Degradation

Fenoxaprop acid (FA) is consistently identified as the primary metabolite of Fenoxaprop-ethyl in various biological systems, including soil and microbial cultures. usda.govijrpr.comresearchgate.net Its formation is a result of the rapid hydrolysis of the parent ester. usda.gov FA is itself subject to further degradation by microorganisms. usda.govnih.gov Studies have shown that FA can be broken down into other compounds, such as 6-chlorobenzoxazolone and 4-[(6-chloro-2-benzoxazolyl)oxy]phenol. usda.gov The degradation of FA in soil also exhibits enantioselectivity, with the S-(-)-enantiomer degrading faster than the R-(+)-enantiomer. nih.govacs.org

Formation of Ethyl-2-(4-hydroxyphenoxy)propanoate (EHPP)

Ethyl-2-(4-hydroxyphenoxy)propanoate (EHPP) is another significant metabolite of Fenoxaprop-ethyl. Its formation occurs through the cleavage of the benzoxazolyl-oxy-phenyl ether linkage, particularly under acidic conditions. nih.govresearchgate.netacs.orgjcsp.org.pk This reaction also yields 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). nih.govresearchgate.netjcsp.org.pk EHPP is recognized as a key degradation product in the environmental fate of Fenoxaprop-ethyl. researchgate.net

Data Tables

Table 1: Microbial Degradation of Fenoxaprop-ethyl by Pseudomonas fluorescens Strains

| Strain | Growth Medium | Primary Transformation | Key Metabolites Identified | Reference |

| RA-2 & UA5-40 | Tryptic Soy Broth (TSB) | Hydrolysis to FA | Fenoxaprop acid (FA), 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), 2-(4-hydroxyphenoxy)propionic acid (HPP), Cysteine & Glycylcysteine conjugates | acs.org |

| RA-2 | Minimal Media with Glucose (MMG) | Ether bond cleavage | 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), Hydroquinone | acs.org |

| UA5-40 | Minimal Media with Glucose (MMG) | Low hydrolysis to FA, Ether bond cleavage | Fenoxaprop acid (FA), 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), Hydroquinone | acs.org |

| RA-2 & UA5-40 | Minimal Media with Propionate (B1217596) (MMP) | Hydrolysis to FA | Fenoxaprop acid (FA) | acs.org |

Table 2: Enantioselective Degradation of Fenoxaprop-ethyl and Fenoxaprop acid in Soil

| Compound | Enantiomer | Relative Degradation Rate | Half-life (t1/2) Range in Days | Reference |

| Fenoxaprop-ethyl (FE) | S-(-)-enantiomer | Faster | Not specified | nih.govacs.org |

| R-(+)-enantiomer | Slower | Not specified | nih.govacs.org | |

| Fenoxaprop acid (FA) | S-(-)-enantiomer | Faster | 2.03 - 5.17 | nih.govacs.org |

| R-(+)-enantiomer | Slower | 2.42 - 20.39 | nih.govacs.org |

Formation of 2-(4-hydroxyphenoxy)propanoic Acid (HPPA)

2-(4-hydroxyphenoxy)propanoic acid (HPPA) is a recognized metabolite of fenoxaprop-ethyl. researchgate.netresearchgate.net Its formation is a result of the degradation cascade of the parent compound. One of the primary degradation pathways of fenoxaprop-ethyl involves the hydrolysis of its ester linkage to form fenoxaprop acid. ijrpr.com Subsequently, fenoxaprop acid can undergo further degradation to yield HPPA. researchgate.net

Studies investigating the environmental fate of fenoxaprop-ethyl in water-sediment microcosms have identified HPPA as one of the degradation products. researchgate.net In these systems, fenoxaprop-ethyl degrades rapidly, with fenoxaprop being the main initial degradation product. This is then further broken down into other compounds, including HPPA. researchgate.net Like its precursors, HPPA is a chiral molecule. researchgate.netresearchgate.net Research has shown that the degradation of HPPA can be enantioselective, with the S-enantiomer being degraded preferentially in some environmental conditions, a process attributed to microbial activity. researchgate.net

Formation of 6-Chloro-2,3-dihydrobenzoxazol-2-one (CDHB)

6-Chloro-2,3-dihydrobenzoxazol-2-one (CDHB) is another significant metabolite formed during the degradation of fenoxaprop-ethyl. nih.govepa.gov Its formation occurs through the cleavage of the ether linkage of the fenoxaprop-ethyl molecule. nih.govacs.orgresearchgate.net This degradation pathway is particularly prominent under acidic conditions. nih.govacs.orgresearchgate.net

In acidic aqueous solutions (pH 4 and 5), the benzoxazolyl-oxy-phenyl ether linkage of fenoxaprop-ethyl is cleaved, resulting in the formation of both CDHB and ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP). nih.govacs.orgresearchgate.net This pathway has also been observed in studies involving clay minerals, where the nature of the exchangeable cations on the clay surface influences the degradation mechanism. For instance, on Fe³⁺ and Al³⁺ montmorillonite (B579905) clays, fenoxaprop-ethyl hydrolyzes to form CDHB and EHPP. acs.org

The residue of concern in plants and livestock for regulatory purposes often includes the parent compound, its free acid metabolite, and CDHB. epa.govregulations.gov Analytical methods have been developed to detect and quantify these residues, often involving the hydrolysis of all residues to CDHB, which is then derivatized for analysis. epa.gov The presence of CDHB as a terminal metabolite has been confirmed in numerous studies across different matrices, including soil and plants. nih.govepa.gov

Investigation of Unidentified Metabolites

In addition to the well-characterized metabolites like HPPA and CDHB, metabolic studies of fenoxaprop-ethyl have also indicated the presence of unidentified metabolites.

In a goat metabolism study, analysis of urine samples revealed approximately 21 major and minor radioactive components. epa.gov While the free acid of fenoxaprop-ethyl was the most abundant, two other major unidentified components accounted for a significant portion of the radioactivity, with the remaining peaks being minor. epa.gov Similarly, fecal extracts contained an unidentified component alongside the parent compound and its free acid. epa.gov Due to these findings, regulatory bodies have noted that for future tolerance requests involving higher livestock exposure, the characterization and identification of these unknown residues in tissues and milk would be necessary. epa.gov

Furthermore, research on the degradation of fenoxaprop-P-ethyl in different populations of the weed Alopecurus myosuroides suggested the formation of other unknown metabolites over time. researchgate.net The dynamics of the known metabolite, fenoxaprop-P (B40489), indicated that other metabolic transformations were occurring, prompting plans for further investigation using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC/MS-MS) to clarify the existence of these other metabolites. researchgate.net In aerobic soil metabolism studies, an unidentified degradate, designated as M3, was observed at up to 10.2% of the applied radioactivity. regulations.gov Biotransformation studies with fluorescent Pseudomonas species also pointed to the formation of unidentified metabolites. acs.org

These findings underscore that while the primary metabolic pathways of fenoxaprop-ethyl are relatively well understood, a complete picture of all transformation products requires further investigation to fully assess its environmental and biological fate.

Research on Herbicide Resistance to Fenoxaprop Ethyl

Characterization of Target-Site Resistance (TSR) Mechanisms

Target-site resistance to Fenoxaprop-ethyl (B166152) arises from genetic mutations in the ACCase gene, which reduce the binding affinity of the herbicide to the enzyme. This allows the enzyme to function even in the presence of the herbicide, rendering the plant resistant. The primary mechanism of TSR involves single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at specific codons within the carboxyltransferase (CT) domain of the ACCase enzyme.

Extensive research has led to the identification of several key mutations in the ACCase gene that confer resistance to Fenoxaprop-ethyl and other ACCase-inhibiting herbicides. These mutations are typically located in the region of the gene that codes for the herbicide-binding site.

The substitution of isoleucine (Ile) at position 1781 with leucine (B10760876) (Leu) is one of the most frequently reported mutations conferring resistance to Fenoxaprop-ethyl. This mutation has been identified in a variety of weed species, including Alopecurus aequalis (shortawn foxtail) and Digitaria ciliaris var. chrysoblephara. nih.govnih.govacs.org The Ile-1781-Leu mutation is known to confer broad cross-resistance to several chemical classes of ACCase inhibitors, including aryloxyphenoxypropionates (APPs) like fenoxaprop-p-ethyl (B1329639), and in some cases to cyclohexanediones (CHDs) and phenylpyrazolines (PPZs). nih.govacs.orgnih.gov For instance, a resistant population of Digitaria ciliaris with this mutation showed broad-spectrum resistance to metamifop, cyhalofop-butyl (B1669532), fenoxaprop-p-ethyl, haloxyfop-p-methyl, clethodim, sethoxydim, and pinoxaden (B166648). nih.govacs.org Research on Phalaris minor has also identified the Ile-1781-Leu mutation as a source of resistance to fenoxaprop-p-ethyl. nih.gov

| Weed Species | Mutation | Herbicides with Confirmed Resistance |

| Alopecurus aequalis | Ile-1781-Leu | Fenoxaprop-P-ethyl, Haloxyfop-P-methyl, Clodinafop-propargyl (B133425), Clethodim, Pinoxaden nih.gov |

| Digitaria ciliaris | Ile-1781-Leu | Metamifop, Cyhalofop-butyl, Fenoxaprop-p-ethyl, Haloxyfop-p-methyl, Clethodim, Sethoxydim, Pinoxaden nih.govacs.org |

| Phalaris minor | Ile-1781-Leu | Fenoxaprop-p-ethyl, Cyhalofop-butyl, Diclofop-methyl, Propaquizafop, Cycloxydim, Clethodim, Tralkoxydim, Pinoxaden nih.gov |

Another significant mutation involves the substitution of isoleucine (Ile) to asparagine (Asn) at codon 2041. This mutation has been identified in weed species such as Sorghum halepense and is known to confer resistance to ACCase-inhibiting herbicides. frontiersin.org While this mutation confers resistance to APP herbicides, the level of resistance to fenoxaprop-p-ethyl can be relatively low compared to other mutations. nih.gov For example, a population of Beckmannia syzigachne with an Ile-2041-Val mutation showed only a 2.2-fold resistance to fenoxaprop-P-ethyl, while exhibiting higher resistance to other APP herbicides. nih.gov The Ile-2041-Asn mutation in Alopecurus aequalis is also a common cause of resistance to ACCase inhibitors. cambridge.org

| Weed Species | Mutation | Resistance to Fenoxaprop-ethyl | Cross-Resistance Profile |

| Beckmannia syzigachne | Ile-2041-Val | Low (2.2-fold) nih.gov | Resistant to quizalofop-P-ethyl, clodinafop-propargyl, sethoxydim, and pinoxaden nih.gov |

| Sorghum halepense | Ile-2041-Asn | Confirmed resistance frontiersin.org | Primarily resistant to APP herbicides mdpi.com |

| Alopecurus aequalis | Ile-2041-Asn | High-level resistance cambridge.org | One of the primary mechanisms of ACCase inhibitor resistance cambridge.org |

The substitution of aspartic acid (Asp) to glycine (B1666218) (Gly) at position 2078 is a critical mutation that confers broad-spectrum resistance to different classes of ACCase inhibitors, including fenoxaprop-p-ethyl. nih.govmdpi.comnih.gov This mutation has been documented in several weed species, including Alopecurus japonicus, Phalaris minor, and Polypogon fugax. nih.govnih.govnih.gov In a resistant population of Polypogon fugax, the Asp-2078-Gly mutation was found in 93.75% of the plants, indicating its strong association with the resistance phenotype. nih.gov This mutation renders the ACCase enzyme insensitive to aryloxyphenoxypropionates (APPs), cyclohexanediones (CHDs), and phenylpyrazolines (PPZs). nih.gov

| Weed Species | Mutation | Resistance to Fenoxaprop-p-ethyl | Cross-Resistance Profile |

| Alopecurus japonicus | Asp-2078-Gly | High resistance nih.gov | Confers resistance to fenoxaprop-P-ethyl nih.gov |

| Phalaris minor | Asp-2078-Gly | Confirmed resistance nih.gov | Cross-resistance to APP, CHD, and PPZ herbicides nih.gov |

| Polypogon fugax | Asp-2078-Gly | High-level resistance nih.gov | Resistance to all tested ACCase inhibitors (APPs, CHDs, DENs) mdpi.comnih.gov |

| Alopecurus aequalis | Asp-2078-Gly | High-level resistance cambridge.orgcambridge.org | A primary mechanism of resistance to fenoxaprop-P-ethyl cambridge.orgcambridge.org |

Mutations at the glycine (Gly) 2096 position, resulting in a substitution with alanine (B10760859) (Ala), have also been identified as a source of resistance to ACCase inhibitors. While this mutation generally confers resistance to FOP herbicides, its effect on fenoxaprop-ethyl can vary. researchgate.net This mutation is considered one of the several amino acid substitutions that can lead to insensitivity to graminicides in weed species. nih.gov

In addition to the well-characterized mutations, ongoing research continues to identify novel substitutions in the ACCase gene that confer resistance to fenoxaprop-ethyl. For instance, a novel Asp-2078-Glu mutation was identified in Echinochloa crus-galli (barnyardgrass), conferring resistance to cyhalofop-butyl, fenoxaprop-P-ethyl, and pinoxaden. nih.gov Structural modeling suggested that this mutation reduces the binding affinity between the herbicides and the ACCase protein. nih.gov Another novel mutation, Trp-2027-Leu, has been found to confer resistance to cyhalofop-butyl and fenoxaprop-p-ethyl. Other mutations at different codons, such as Trp-1999-Cys, have also been shown to confer resistance specifically to fenoxaprop (B166891) but not necessarily to other APP herbicides. nih.gov

| Weed Species | Novel Mutation | Herbicides with Confirmed Resistance |

| Echinochloa crus-galli | Asp-2078-Glu | Cyhalofop-butyl, Fenoxaprop-P-ethyl, Pinoxaden nih.gov |

| Leptochloa chinensis | Trp-2027-Leu | Cyhalofop-butyl, Fenoxaprop-p-ethyl cambridge.org |

| Various Grass Weeds | Trp-1999-Cys | Fenoxaprop nih.gov |

Identification and Analysis of ACCase Gene Mutations

Investigation of Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance (NTSR) is a significant challenge in weed management, often conferring resistance to multiple herbicides with different modes of action. It is a complex, polygenic trait involving mechanisms that reduce the amount of active herbicide reaching the target site. These mechanisms include enhanced herbicide metabolism, reduced herbicide uptake and translocation, and increased sequestration.

Enhanced Metabolic Detoxification Studies

The primary mechanism of NTSR in many weeds resistant to Fenoxaprop-ethyl is enhanced metabolic detoxification. This process involves enzymatic systems that modify the herbicide into non-toxic or less toxic compounds, which can then be sequestered within the plant cell. The key enzyme families implicated in this process are Cytochrome P450 monooxygenases (P450s), Glutathione (B108866) S-transferases (GSTs), and ATP-binding cassette (ABC) transporters.

Cytochrome P450s are a large and diverse group of enzymes that play a crucial role in the phase I metabolism of a wide range of compounds, including herbicides. In the context of Fenoxaprop-ethyl resistance, P450s are often responsible for the initial detoxification steps.

Studies have identified the significant role of P450s in conferring resistance in various weed species. For instance, in a resistant population of Alopecurus japonicus (shortawn foxtail), the P450 content was found to be significantly higher than in susceptible populations after treatment with Fenoxaprop-ethyl. The application of P450 inhibitors significantly increased the sensitivity of the resistant population to the herbicide. Further investigation revealed that specific P450 genes, particularly from the CYP72A and CYP81 subfamilies, were up-regulated following herbicide treatment. Similarly, research on a resistant population of Alopecurus aequalis demonstrated that pretreatment with P450 inhibitors like piperonyl butoxide (PBO) and malathion (B1675926) could reverse resistance to Fenoxaprop-ethyl. This indicates that P450-based metabolism is a key factor in the resistance of these populations.

Table 1: Up-regulation of Cytochrome P450 Genes in a Resistant Alopecurus japonicus Population

| P450 Gene Family/Subfamily | Observation | Implication in Resistance |

|---|---|---|

| CYP72A | Three genes from this subfamily were up-regulated 12 hours after Fenoxaprop-ethyl treatment. | Contributes to enhanced metabolic detoxification of the herbicide. |

| CYP81 | One gene from this family was up-regulated after Fenoxaprop-ethyl treatment in all studied populations (both resistant and susceptible). | May have a general role in stress response, with potentially higher baseline or induced expression in resistant biotypes. |

Glutathione S-transferases (GSTs) are phase II detoxification enzymes that catalyze the conjugation of the tripeptide glutathione to a wide range of electrophilic compounds, including herbicide metabolites. This conjugation reaction increases the water solubility of the compounds, making them less toxic and easier to sequester or transport.

The involvement of GSTs in Fenoxaprop-ethyl resistance is well-documented. In wheat, GSTs are known to detoxify this herbicide by conjugating it with glutathione or hydroxymethylglutathione. This mechanism is also exploited by resistant weeds. In a resistant biotype of Echinochloa phyllopogon (late watergrass), a higher rate of glutathione and cysteine conjugation was identified as the major mechanism of resistance against Fenoxaprop-ethyl toxicity. More specific research on a resistant Alopecurus aequalis population identified an upregulated GST gene, AaGSTF13. When this gene was overexpressed in transgenic rice, the rice plants exhibited increased resistance specifically to Fenoxaprop-ethyl, confirming the direct role of this GST in detoxification. However, the role of GSTs can vary between species and populations; in one study of Alopecurus japonicus, GST inhibitors did not reverse Fenoxaprop-ethyl resistance, suggesting other mechanisms were more dominant in that particular population.

Table 2: Research Findings on the Role of GSTs in Fenoxaprop-ethyl Resistance

| Weed Species | Key Finding | Reference |

|---|---|---|

| Echinochloa phyllopogon | A higher rate of GSH conjugation in the resistant biotype was the primary mechanism of resistance. | |

| Alopecurus aequalis | An upregulated GST gene (AaGSTF13) was identified. Overexpression in rice conferred specific resistance to Fenoxaprop-ethyl. | |

| Alopecurus myosuroides (Blackgrass) | Up-regulation of GST expression is considered important in the detoxification of various herbicides. |

ATP-binding cassette (ABC) transporters are membrane proteins that actively transport a wide variety of substrates across cellular membranes, a process that requires energy from ATP hydrolysis. In the context of herbicide resistance, they are involved in phase III detoxification, where they sequester herbicide metabolites (often glutathione conjugates) into vacuoles or export them out of the cell, preventing them from reaching their target sites.

Several studies have implicated ABC transporters in Fenoxaprop-ethyl resistance. In a resistant Alopecurus japonicus population where P450 and GST inhibitors were ineffective, ABC transporters were proposed as a potential alternative resistance mechanism. Transcriptomic analysis of another resistant A. japonicus population identified an ABC transporter gene, ABCG36, that was constitutively overexpressed and further induced by Fenoxaprop-ethyl application. This suggests a direct role for this transporter in the resistance mechanism. Research in blackgrass (Alopecurus myosuroides) has also identified specific C-class ABC transporters, AmABCC1 and AmABCC2, linked to multiple herbicide resistance. These transporters enhance the plant's capacity to compartmentalize glutathione-conjugated metabolites, which are the products of GST activity.

Modern "omics" technologies, such as transcriptomics (studying the complete set of RNA transcripts) and proteomics (studying the complete set of proteins), are powerful tools for investigating the complex genetic basis of NTSR. These approaches allow for a global analysis of gene and protein expression, helping to identify candidate genes and pathways involved in resistance.

Transcriptome sequencing (RNA-seq) has been successfully used to study Fenoxaprop-ethyl resistance in Alopecurus japonicus. By comparing gene expression between resistant and susceptible populations before and after herbicide treatment, researchers identified numerous differentially expressed genes. Among these were constitutively overexpressed and herbicide-induced genes, including a cytochrome P450 (CYP75B4), an ABC transporter (ABCG36), and a laccase gene, providing a broader view of the multiple genes that can contribute to NTSR.

Proteomic studies have also provided valuable insights. An iTRAQ-based quantitative proteomic analysis of three resistant Beckmannia syzigachne (American sloughgrass) biotypes identified 3,104 protein species. The analysis revealed that proteins involved in photosynthesis, oxidative phosphorylation, and fatty acid biosynthesis pathways changed in abundance in the resistant biotypes compared to a susceptible one, suggesting that resistance is associated with broad changes in the plant's metabolic and physiological state.

Reduced Herbicide Absorption and Translocation

While enhanced metabolism is a major NTSR mechanism, resistance can also potentially arise from a reduction in the amount of herbicide absorbed by the plant or translocated to its site of action. However, for Fenoxaprop-ethyl, this mechanism appears to be less common or less significant compared to metabolic detoxification.

A detailed study on a resistant biotype of Echinochloa phyllopogon investigated the absorption and translocation of radio-labeled [14C]Fenoxaprop-ethyl. The results showed some minor differences in the rate of absorption between the resistant and susceptible biotypes. However, there was no significant difference in the amount or rate of herbicide translocated from the treated leaf to other parts of the plant. In both biotypes, approximately 98% of the applied herbicide remained in the treated leaf. The study concluded that while small differences in absorption existed, the primary driver of resistance was the significantly faster rate of herbicide metabolism in the resistant biotype, not reduced absorption or translocation.

Altered Compartmentalization of Fenoxaprop-ethyl

Non-target-site resistance (NTSR) mechanisms often involve altered physiological processes that reduce the amount of active herbicide reaching its target site, the acetyl-CoA carboxylase (ACCase) enzyme. One such mechanism is the altered compartmentalization of the herbicide, which can involve sequestration into cellular compartments where it cannot inhibit its target enzyme.

While direct evidence specifically detailing the vacuolar sequestration of Fenoxaprop-ethyl is an area of ongoing research, the principles are derived from studies on other herbicides and non-target-site resistance mechanisms in weeds. In resistant plants, enhanced transport of the herbicide or its metabolites into the vacuole can be facilitated by ATP-binding cassette (ABC) transporter proteins located on the tonoplast (the vacuolar membrane). This process effectively removes the herbicide from the cytoplasm, preventing it from reaching the chloroplasts where fatty acid synthesis occurs.

Research into NTSR in grass weeds has identified the upregulation of genes encoding for ABC transporters in herbicide-resistant populations, suggesting their role in the detoxification process which may include vacuolar sequestration mdpi.com. For instance, studies on Alopecurus japonicus have shown the upregulation of ABC transporter genes in Fenoxaprop-ethyl resistant populations, indicating their potential involvement in moving the herbicide or its metabolites away from the target site mdpi.com. This form of compartmentalization is a component of a broader metabolic resistance strategy that can also involve enzymatic degradation of the herbicide.

Ecological and Evolutionary Dynamics of Fenoxaprop-ethyl Resistance

The emergence and spread of Fenoxaprop-ethyl resistance are governed by complex ecological and evolutionary principles. Understanding these dynamics is crucial for predicting and managing the evolution of resistance in weed populations.

Fenoxaprop-ethyl resistance has been documented in numerous grass weed species across the globe, reflecting its widespread use and the strong selection pressure it imposes. Resistance is a significant issue in major agricultural regions.

In Europe , resistance is well-documented in black-grass (Alopecurus myosuroides) populations in the United Kingdom, Germany, France, and Sweden d-nb.infouni-hohenheim.derothamsted.ac.ukroadsideweeds.com. Resistance has also been reported in Italian ryegrass (Lolium multiflorum) in Spain frontiersin.org.

In Asia , resistance is prevalent in Japanese foxtail (Alopecurus japonicus) in the wheat fields of China and other parts of East Asia mdpi.comnih.govmdpi.com. Barnyardgrass (Echinochloa crus-galli) resistance to Fenoxaprop-ethyl has been identified in rice-growing regions, including Egypt and other parts of Asia nih.govresearchgate.nethracglobal.com.

In the Americas , resistant populations of barnyardgrass have been found in Brazil weedscience.org. In Mexico, little seed canarygrass (Phalaris minor) has evolved resistance nih.gov.

The spread of resistance is facilitated by gene flow through pollen and seed dispersal, as well as by the movement of contaminated agricultural machinery and crop seeds. The continuous use of Fenoxaprop-ethyl and other ACCase inhibitors exacerbates the selection and spread of resistant biotypes.

The evolution of herbicide resistance can sometimes be associated with a fitness cost, which is a reduction in the survival and reproductive capacity of resistant individuals in the absence of the herbicide. However, the presence and magnitude of fitness costs associated with Fenoxaprop-ethyl resistance are variable and depend on the specific resistance mechanism and the weed species.

Several studies on Alopecurus myosuroides with non-target-site resistance to Fenoxaprop-ethyl have found no significant fitness costs in terms of vegetative growth and seed production researchgate.net. This suggests that resistant populations can persist in the field even if the use of Fenoxaprop-ethyl is discontinued. In contrast, some research has indicated that certain ACCase mutations may be linked to fitness penalties.

Conversely, some studies have reported a fitness advantage in resistant biotypes in the absence of herbicide selection. For example, research on Alopecurus japonicus and Echinochloa crus-galli has shown that resistant plants can exhibit earlier flowering and produce more seed biomass compared to their susceptible counterparts nih.gov. This lack of a consistent fitness cost complicates management strategies that rely on the natural decline of resistant populations.

Below is a table showing the resistance levels (GR50) of selected weed populations to Fenoxaprop-ethyl, which indicates the dose required to reduce growth by 50%. Higher GR50 values in resistant populations demonstrate their reduced sensitivity to the herbicide.

Resistance Levels (GR50) of Selected Weed Populations to Fenoxaprop-ethyl

| Weed Species | Population Type | GR50 (g a.i./ha) | Resistance Index (RI) | Reference |

|---|---|---|---|---|

| Alopecurus japonicus | Susceptible (S) | 7.8 | - | mdpi.com |

| Alopecurus japonicus | Resistant (R) | 350.6 | 44.8 | mdpi.com |

| Echinochloa crus-galli | Susceptible (S) | 3.0 | - | nih.gov |

| Echinochloa crus-galli | Resistant (R) | 36.2 | 12.07 | nih.gov |

| Alopecurus japonicus | Susceptible (S) | - | - | cambridge.org |

| Alopecurus japonicus | Resistant (R) | - | 49.0 | cambridge.org |

Resistance to Fenoxaprop-ethyl, particularly when conferred by target-site mutations in the ACCase gene, often results in cross-resistance to other herbicides within the same mode of action. ACCase inhibitors are broadly categorized into three chemical families: the aryloxyphenoxypropionates (FOPs), the cyclohexanediones (DIMs), and the phenylpyrazolines (DENs).

The specific amino acid substitution in the ACCase enzyme determines the pattern of cross-resistance.

Ile-1781-Leu: This mutation is one of the most common and confers broad cross-resistance to FOPs, DIMs, and DENs mdpi.comnih.govnih.gov.

Asp-2078-Gly: This substitution also provides broad-spectrum resistance to FOPs, DIMs, and DENs in several weed species, including Phalaris minor and Lolium rigidum frontiersin.orgnih.gov.

Trp-2027-Cys: This mutation generally confers resistance to FOPs and DENs, but not to DIMs researchgate.net.

Ile-2041-Asn: Weeds with this mutation are typically resistant to FOP herbicides but remain susceptible to most DIMs awsjournal.org.

The following table summarizes the cross-resistance patterns conferred by common ACCase mutations.

Cross-Resistance Patterns Conferred by Common ACCase Gene Mutations

| ACCase Mutation | Aryloxyphenoxypropionates (FOPs) | Cyclohexanediones (DIMs) | Phenylpyrazolines (DENs) | Weed Species Examples |

|---|---|---|---|---|

| Ile-1781-Leu | Resistant | Resistant | Resistant | Alopecurus aequalis, Digitaria ciliaris, Avena sterilis mdpi.comnih.govnih.gov |

| Asp-2078-Gly | Resistant | Resistant | Resistant | Phalaris minor, Lolium rigidum frontiersin.orgnih.gov |

| Trp-2027-Cys | Resistant | Susceptible | Resistant | Alopecurus japonicus, Lolium rigidum frontiersin.orgresearchgate.net |

| Ile-2041-Asn | Resistant | Susceptible | Resistant | Avena ludoviciana, Digitaria ciliaris awsjournal.orgcambridge.org |

The study of the distribution and frequency of resistance-conferring alleles in weed populations is known as molecular epidemiology. This research is vital for tracking the spread of resistance and for designing effective management strategies.

Several key mutations in the ACCase gene have been identified as responsible for target-site resistance to Fenoxaprop-ethyl. The most frequently reported mutations include substitutions at isoleucine-1781, tryptophan-2027, isoleucine-2041, and aspartate-2078 cambridge.org.

For example, in Alopecurus japonicus populations from China, the Asp-2078-Gly mutation was found in 85.4% of the plants in a resistant population nih.gov. The Ile-1781-Leu mutation is also common in Alopecurus species and confers a high level of resistance cambridge.orgnih.gov. The development of molecular markers allows for the rapid detection of these resistance alleles in weed populations, which can inform management decisions before a field-scale failure of the herbicide is observed cabidigitallibrary.org. The frequency and distribution of these alleles can vary significantly among different geographic regions and weed species, influenced by factors such as cropping history, herbicide use patterns, and gene flow.

Strategies for Resistance Management in Research

To combat the growing problem of Fenoxaprop-ethyl resistance, research is focused on developing and promoting integrated weed management (IWM) strategies. These strategies aim to reduce the selection pressure for resistance and manage resistant populations.

Herbicide Rotation and Mixtures: A primary research focus is on the strategic use of herbicides. This includes rotating herbicides with different modes of action and using tank mixtures of herbicides that are effective against the target weed. This approach can delay the evolution of resistance by making it less likely for an individual weed to possess resistance to multiple herbicides epa.gov.

Development of Novel Herbicides: The agrochemical industry and public sector researchers are actively searching for new herbicide modes of action. Herbicides with novel targets would provide new tools for controlling weeds that are resistant to existing products like Fenoxaprop-ethyl researchgate.net.

Molecular Diagnostics and Monitoring: Research into molecular techniques for the early detection of resistance alleles is crucial. The development of rapid and cost-effective diagnostic tools can help in monitoring the frequency and spread of resistance in weed populations, allowing for proactive management before resistance becomes widespread cabidigitallibrary.org.

Exploiting Fitness Costs: Where resistance is associated with a significant fitness cost, research is exploring how agronomic practices can be manipulated to select against resistant individuals in the absence of the herbicide. This could involve strategies like altering crop rotation, tillage practices, or planting dates to favor the growth of susceptible individuals.

Cultural and Mechanical Control: Research continues to emphasize the importance of non-chemical weed control methods as part of an IWM program. These include practices such as crop competition, cover cropping, and strategic tillage to reduce the reliance on herbicides and thereby lower the selection pressure for resistance.

Efficacy of Herbicide Mixtures in Controlling Resistant Biotypes

The use of herbicide mixtures with different modes of action is a primary strategy for managing and delaying the evolution of herbicide resistance. sabraojournal.orgawsjournal.org Research has demonstrated the effectiveness of various tank mixes in controlling weed populations that have developed resistance to Fenoxaprop-ethyl.

Studies on littleseed canarygrass (Phalaris minor) have shown that mixtures of herbicides can provide effective control of both resistant and susceptible populations. awsjournal.org For instance, two-way mixtures of clodinafop-propargyl, metribuzin (B1676530), pinoxaden, and sulfosulfuron (B120094) have been investigated. awsjournal.org All tested mixtures were found to be effective, with combinations applied at 75% of the recommended dose of each component providing the best control. awsjournal.org Notably, mixtures of clodinafop-propargyl + metribuzin, pinoxaden + sulfosulfuron, and pinoxaden + metribuzin caused minimal phytotoxic effects on wheat while effectively controlling the weed. awsjournal.org

Similarly, research on wild oat (Avena fatua) biotypes resistant to Fenoxaprop-p-ethyl has confirmed the high efficacy of herbicide mixtures. sabraojournal.org In one study, all tested herbicide mixtures resulted in 100% mortality of the resistant weed at both 100% and 75% of the authorized dose. sabraojournal.org The combination of clodinafop-propargyl plus metribuzin was particularly effective, even at 50% of the recommended dose. sabraojournal.org

In wheat fields, tank mixtures of Fenoxaprop-p-ethyl with broad-leaved weed herbicides like carfentrazone (B104449) ethyl and metsulfuron (B56326) methyl have been shown to provide excellent control of both grassy and broad-leaf weeds, resulting in higher grain yields and monetary returns. isa-india.in The combination of Fenoxaprop-p-ethyl and carfentrazone achieved a weed-control efficiency of 84.7%. isa-india.in

| Weed Biotype | Herbicide Mixture | Efficacy | Source |

| Phalaris minor (Fenoxaprop-p-ethyl resistant) | Clodinafop-propargyl + Metribuzin | >80% control at 50% lethal dose of each component | awsjournal.org |

| Phalaris minor (Fenoxaprop-p-ethyl resistant) | Pinoxaden + Sulfosulfuron | Effective control | awsjournal.org |

| Phalaris minor (Fenoxaprop-p-ethyl resistant) | Pinoxaden + Metribuzin | Effective control | awsjournal.org |

| Avena fatua (Fenoxaprop-p-ethyl resistant) | Clodinafop-propargyl + Metribuzin | 100% mortality at 75% and 100% of recommended dose | sabraojournal.org |

| Mixed Grassy and Broad-leaf Weeds | Fenoxaprop-p-ethyl + Carfentrazone ethyl | 84.7% weed-control efficiency | isa-india.in |

| Mixed Grassy and Broad-leaf Weeds | Fenoxaprop-p-ethyl + Metsulfuron methyl | Significantly lower weed dry matter compared to weedy check | isa-india.in |

Investigation of Resistance Breaking Mechanisms

Understanding the mechanisms conferring resistance to Fenoxaprop-ethyl is crucial for developing strategies to overcome it. Resistance in weeds can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). researchgate.netnih.gov

Target-Site Resistance (TSR): This form of resistance typically involves a mutation in the gene encoding the ACCase enzyme, the target site of Fenoxaprop-ethyl. researchgate.netnih.gov This alteration prevents the herbicide from binding effectively, rendering it inactive. researchgate.net For example, an Asp-2078-Gly substitution in the ACCase gene has been identified in resistant populations of Alopecurus japonicus. nih.gov In Sclerochloa kengiana, a tryptophan-to-cysteine mutation at codon position 1999 (W1999C) in the ACCase gene was detected in a resistant population. researchgate.net In such cases, the development of the weed is not restricted even by high doses of the herbicide. researchgate.netresearchgate.net

Non-Target-Site Resistance (NTSR): NTSR involves mechanisms that prevent a lethal amount of the herbicide from reaching the target site. researchgate.net A primary NTSR mechanism is enhanced herbicide metabolism, where the resistant plant detoxifies the herbicide more rapidly than susceptible plants. rothamsted.ac.ukstackexchange.com This detoxification is often carried out by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). researchgate.netfrontiersin.org

Cytochrome P450s: Studies have shown that the sensitivity of resistant Alopecurus japonicus to Fenoxaprop-p-ethyl increased significantly after treatment with P450 inhibitors. nih.gov Similarly, pretreatment with P450 inhibitors reversed resistance in multi-resistant Avena fatua populations. nih.gov In resistant Italian ryegrass (Lolium perenne ssp. multiflorum), the use of P450 inhibitors like malathion and PBO in mixtures with Fenoxaprop-p-ethyl was more effective than the herbicide alone. cambridge.org